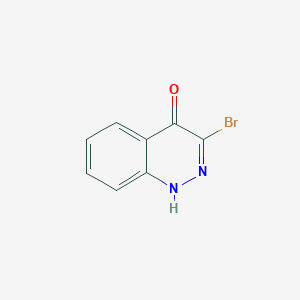

3-Bromocinnolin-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-7(12)5-3-1-2-4-6(5)10-11-8/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRVSTXNTMEAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of 3-Bromocinnolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromocinnolin-4-ol, a heterocyclic organic compound, serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. Its discovery and the development of its synthesis have been crucial for enabling access to a range of novel cinnoline derivatives. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways. The tautomeric nature of the molecule, existing as both this compound and 3-Bromo-1H-cinnolin-4-one, is a key aspect of its chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 19419-09-1 | |

| Molecular Formula | C₈H₅BrN₂O | |

| Molecular Weight | 225.05 g/mol | |

| Appearance | Solid | |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Discovery and Foundational Synthesis

The synthesis of the cinnoline ring system, and specifically 3-hydroxycinnolines (the parent structure of this compound), is historically rooted in cyclization reactions of appropriately substituted benzene derivatives. One of the foundational methods is the Neber–Bossel synthesis .[2][3] This approach laid the groundwork for accessing the cinnolin-4-one scaffold.

The first specific synthesis of this compound itself was reported by E. J. Alford and K. Schofield in the Journal of the Chemical Society in 1952 as part of their extensive work on cinnolines.[4] Their method adapted the Neber–Bossel synthesis, starting from a brominated precursor.

Synthetic Pathways

The primary and most established route for the synthesis of this compound involves the diazotization of a substituted aniline followed by intramolecular cyclization.

Neber-Bossel Synthesis of 3-Hydroxycinnoline

The general Neber-Bossel synthesis provides the foundational logic for creating the cinnolin-4-one core.

Caption: General Neber-Bossel synthesis of 3-hydroxycinnoline.

Synthesis of this compound

The specific synthesis of this compound follows a similar pathway, starting with a brominated aniline derivative. The key steps are outlined below.

Caption: Synthetic pathway to this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, based on established methodologies.

Protocol 1: Synthesis of this compound from 2-Amino-α-bromoacetophenone

This protocol is adapted from the principles of the Neber-Bossel synthesis and related cyclization reactions of diazonium salts.

Materials:

-

2-Amino-α-bromoacetophenone

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Water

-

Ethanol

Procedure:

-

Diazotization: A solution of 2-Amino-α-bromoacetophenone in concentrated sulfuric acid is prepared and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Cyclization and Precipitation: The reaction mixture is then slowly poured onto crushed ice with vigorous stirring.

-

The resulting mixture is allowed to stand, during which time this compound precipitates as a solid.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 60-75% |

| Melting Point | >250 °C (decomposes) |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. A broad singlet for the hydroxyl proton (or N-H proton in the tautomeric form). |

| ¹³C NMR | Signals for the eight carbon atoms, with the carbonyl carbon (C4) appearing downfield. |

| Mass Spectrometry | A characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity, confirming the presence of a single bromine atom. |

| Infrared (IR) | A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H or N-H stretching vibration. A strong absorption around 1650 cm⁻¹ corresponding to the C=O stretching vibration of the cinnolinone tautomer. |

Applications in Synthesis

This compound is a versatile intermediate for the synthesis of a variety of substituted cinnolines. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions.

Heck Reaction with Styrene

A notable application is the Heck reaction with styrene to introduce a vinyl group at the 3-position.

Caption: Heck reaction of this compound with styrene.

This reaction expands the molecular complexity and provides a scaffold for further functionalization, which is of significant interest in drug discovery programs.

Conclusion

The discovery and synthesis of this compound have been pivotal for the advancement of cinnoline chemistry. The adaptation of classical cyclization methods, such as the Neber-Bossel synthesis, has provided a reliable route to this important building block. Its utility as a precursor in modern cross-coupling reactions underscores its continued relevance in the synthesis of novel compounds with potential applications in pharmaceutical and material sciences. This guide provides a comprehensive technical overview to aid researchers in the synthesis and utilization of this versatile molecule.

References

- 1. chembk.com [chembk.com]

- 2. 390. Cinnolines. Part XXVIII. The nature of the C(3)-position. Part I. The Neber–Bossel synthesis of 3-hydroxycinnoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. 390. Cinnolines. Part XXVIII. The nature of the C(3)-position. Part I. The Neber–Bossel synthesis of 3-hydroxycinnoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

Synthesis of Cinnolin-4-ols from Aminobromophenyl Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of cinnolin-4-ols, a valuable scaffold in medicinal chemistry, starting from readily available aminobromophenyl precursors. The synthesis leverages a two-step sequence involving a palladium-catalyzed cross-coupling reaction followed by an acid-catalyzed cyclization. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and implementation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of cinnolin-4-ols from aminobromophenyl precursors is efficiently achieved through a two-step process:

-

Sonogashira Coupling: An aminobromophenyl precursor is coupled with a terminal alkyne, such as trimethylsilylacetylene, using a palladium and copper co-catalyzed Sonogashira reaction. This step introduces the necessary carbon framework for the subsequent cyclization.

-

Richter-Type Cyclization: The resulting o-aminophenylacetylene derivative undergoes diazotization of the amino group, followed by an intramolecular cyclization, to afford the target cinnolin-4-ol. This acid-catalyzed reaction proceeds via a diazonium salt intermediate.

This strategy offers a modular approach, allowing for the introduction of diversity at various positions of the cinnoline ring by selecting appropriately substituted aminobromophenyl precursors and terminal alkynes.

Tabulated Quantitative Data

The following tables summarize representative quantitative data for the key steps in the synthesis of cinnolin-4-ols. The data is based on typical yields and reaction conditions reported for analogous transformations in the literature.

Table 1: Sonogashira Coupling of Aminobromophenyl Precursors with Trimethylsilylacetylene

| Entry | Aminobromophenyl Precursor | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-1-bromobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 60 | 12 | 85-95 |

| 2 | 4-Methyl-2-amino-1-bromobenzene | Pd(PPh₃)₄ / CuI | Piperidine / DMF | 70 | 10 | 80-90 |

| 3 | 4-Chloro-2-amino-1-bromobenzene | Pd(dppf)Cl₂ / CuI | DIPA / Toluene | 80 | 12 | 75-85 |

Yields are indicative and may vary based on specific substrate and reaction scale.

Table 2: Richter-Type Cyclization to Cinnolin-4-ols

| Entry | o-Aminophenylacetylene Precursor | Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-phenyl(trimethylsilyl)acetylene | H₂SO₄ | EtOH / H₂O | 80 | 4 | 70-80 |

| 2 | (4-Methyl-2-aminophenyl)(trimethylsilyl)acetylene | HCl | Dioxane | 90 | 5 | 65-75 |

| 3 | (4-Chloro-2-aminophenyl)(trimethylsilyl)acetylene | H₃PO₄ | Acetonitrile | 80 | 4 | 60-70 |

Yields are for the cyclization step after in-situ desilylation and diazotization.

Detailed Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be dried using standard procedures. Reagents should be of high purity and used as received from commercial suppliers. Reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 1: Synthesis of 2-(2-Aminophenyl)-1-(trimethylsilyl)acetylene (Representative Procedure)

-

To a dried Schlenk flask equipped with a magnetic stir bar, add 2-amino-1-bromobenzene (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF) to achieve a substrate concentration of 0.2 M.

-

To the stirring suspension, add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired 2-(2-aminophenyl)-1-(trimethylsilyl)acetylene as a solid.

Step 2: Synthesis of Cinnolin-4-ol (Representative Procedure)

-

Dissolve 2-(2-aminophenyl)-1-(trimethylsilyl)acetylene (1.0 eq) in a mixture of ethanol and water (3:1).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 5 °C.

-

To this acidic solution, add a pre-cooled solution of sodium nitrite (1.1 eq) in water dropwise. The addition should be slow to control the exotherm and gas evolution.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes.

-

Remove the ice bath and heat the reaction mixture to 80 °C for 4 hours.

-

Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the crude cinnolin-4-ol.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Reaction Pathway

Spectroscopic Characterization of 3-Bromocinnolin-4-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromocinnolin-4-ol is a heterocyclic compound belonging to the cinnoline class of nitrogen-containing bicyclic aromatic compounds. The cinnoline scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The introduction of a bromine atom at the 3-position and a hydroxyl group at the 4-position creates a unique electronic and structural profile, making this compound a potentially valuable building block for the synthesis of novel therapeutic agents. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, which are critical steps in any research and development pipeline.

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound. While specific experimental data for this compound is not widely available in the public domain, this guide outlines the expected spectral features and provides detailed, generalized experimental protocols for each technique based on the analysis of closely related cinnoline and bromo-substituted heterocyclic derivatives.

General Synthetic Workflow

The synthesis of this compound would likely be a multi-step process. A generalized workflow for the synthesis and subsequent purification and analysis is depicted below. This workflow is crucial for obtaining a pure sample suitable for accurate spectroscopic characterization.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Spectroscopic Data Summary

Due to the absence of specific published experimental data for this compound, the following tables present the expected ranges and characteristics of the spectroscopic data based on analysis of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11-13 | br s | 1H | N-H (tautomer) or O-H |

| ~7.5-8.5 | m | 4H | Ar-H |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160-170 | C=O (keto tautomer) |

| ~140-150 | C4-O (enol tautomer) |

| ~115-140 | Ar-C |

| ~100-110 | C3-Br |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (if H-bonded) |

| 3200-3000 | Medium | N-H stretch (amide tautomer) |

| 3100-3000 | Medium | Ar C-H stretch |

| ~1650 | Strong | C=O stretch (amide I band) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching |

| ~1100 | Medium | C-O stretch |

| ~700-550 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (relative intensity) | Notes |

| [M]⁺ | 224/226 (1:1) | Molecular ion peak showing characteristic bromine isotope pattern. |

| [M-Br]⁺ | 145 | Loss of bromine atom. |

| [M-CO]⁺ | 196/198 (1:1) | Loss of carbon monoxide from the keto tautomer. |

Experimental Protocols

The following are detailed, generalized experimental protocols for the spectroscopic analysis of this compound. These protocols are based on standard procedures for the characterization of organic heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for heterocyclic compounds with exchangeable protons.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: -2 to 13 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Data Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the spectrum using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Data Acquisition and Processing:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

-

From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (ideally between 0.1 and 1.0).

-

Fill a quartz cuvette with the blank solvent and another with the sample solution.

Data Acquisition:

-

Record a baseline spectrum with the cuvette containing the blank solvent in the sample beam path.

-

Place the sample cuvette in the beam path and record the UV-Vis spectrum.

-

Wavelength Range: Typically 200-800 nm.

-

Scan Speed: Medium.

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.

-

Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

Data Acquisition:

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: A range that includes the expected molecular weight (e.g., m/z 50-500).

-

High-Resolution Mass Spectrometry (HRMS): If available, HRMS can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺). The presence of bromine will be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

-

Analyze the fragmentation pattern to gain further structural information.

Logical Relationships in Spectroscopic Analysis

The interpretation of data from these different spectroscopic techniques is interconnected and provides a comprehensive picture of the molecular structure. The logical flow of this analysis is crucial for accurate structure elucidation.

Caption: The synergistic relationship between different spectroscopic techniques for structural elucidation.

The spectroscopic characterization of this compound relies on the combined application of NMR, IR, UV-Vis, and mass spectrometry. While specific, experimentally-derived spectra for this compound are not readily found in public databases, the principles outlined in this technical guide provide a robust framework for its analysis. The expected spectral data, coupled with the detailed experimental protocols, offer a valuable resource for researchers and scientists working with this and related cinnoline derivatives. Accurate and thorough spectroscopic analysis is an indispensable component of the research and development process, ensuring the identity, purity, and structural integrity of novel chemical entities.

In-Depth Technical Guide to the Physicochemical Properties of 3-Bromocinnolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromocinnolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its known quantitative properties, outlines standard experimental protocols for their determination, and visualizes a key biological pathway relevant to the broader class of cinnoline derivatives.

Core Physicochemical Properties

This compound, also known as 3-Bromo-4-hydroxycinnoline, is a solid, nitrogen-containing heteroaromatic compound.[1][2][3] Its chemical reactivity is influenced by the bromine atom and the hydroxyl group, making it a versatile intermediate in organic synthesis.[3][4] Due to its reactivity, it is recommended to be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O | [1][2] |

| Molecular Weight | 225.04 g/mol | [1] |

| Monoisotopic Mass | 223.95853 Da | [5] |

| CAS Number | 19419-09-1 | [1][2] |

| Physical Form | Solid | [6] |

| Predicted XlogP | 2.4 | [5] |

| Storage Conditions | Under inert gas at 2-8°C | [1] |

Experimental Protocols for Physicochemical Characterization

Standard methodologies are employed to determine the physicochemical properties of heterocyclic compounds like this compound. The following protocols are generalized and would require adaptation and optimization for this specific compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a crucial indicator of its purity.

-

Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For pure crystalline substances, this range is typically narrow.[7]

-

Solubility Determination (Shake-Flask Method)

Solubility in various solvents is critical for formulation and biological testing.

-

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute is then measured.

-

Apparatus: Vials with screw caps, orbital shaker with temperature control, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

-

The vial is sealed and placed in an orbital shaker set to a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, the suspension is allowed to settle, or it is filtered/centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a calibrated analytical method like HPLC or UV-Vis spectrophotometry.

-

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.

-

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

-

Apparatus: Vials, orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

Water and n-octanol are mutually saturated by mixing and separating them before the experiment.

-

A known amount of this compound is dissolved in either the n-octanol or water phase.

-

The two phases are combined in a vial, typically in a 1:1 volume ratio, and shaken for several hours to allow for partitioning equilibrium.

-

The mixture is centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the aqueous and n-octanol layers is measured.

-

LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Biological Context and Signaling Pathways

Cinnoline derivatives have garnered significant interest due to their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[8][9][10] Notably, several cinnoline derivatives have been developed as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks).[11] The PI3K/Akt signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and motility. Its dysregulation is a hallmark of many human cancers.

The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for cinnoline-based inhibitors.

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of cinnoline derivatives.

This pathway is initiated by the activation of Receptor Tyrosine Kinases (RTKs) at the cell membrane, which in turn recruits and activates PI3K. PI3K then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins like PDK1 and Akt to the membrane, leading to the activation of Akt. Activated Akt then phosphorylates a host of downstream targets, including the mTORC1 complex, ultimately promoting key cellular processes like growth, proliferation, and survival. Cinnoline derivatives can inhibit PI3K, thereby blocking this entire downstream signaling cascade, which is a key mechanism for their potential anticancer effects.[11]

References

- 1. chembk.com [chembk.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 3-Bromo-4-chlorocinnoline | 80334-78-7 | Benchchem [benchchem.com]

- 5. PubChemLite - this compound (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 6. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]

- 7. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates | MDPI [mdpi.com]

- 8. zenodo.org [zenodo.org]

- 9. mdpi.com [mdpi.com]

- 10. pnrjournal.com [pnrjournal.com]

- 11. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Spectroscopic Landscape of 3-Bromocinnolin-4-ol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) data for 3-Bromocinnolin-4-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a centralized resource for the predicted spectroscopic characteristics, experimental protocols for its analysis, and a visualization of its synthetic utility.

Predicted 1H and 13C NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | 8.2 - 8.4 | Doublet | 7.5 - 8.5 |

| H-6 | 7.6 - 7.8 | Triplet | 7.0 - 8.0 |

| H-7 | 7.9 - 8.1 | Triplet | 7.0 - 8.0 |

| H-8 | 7.7 - 7.9 | Doublet | 7.5 - 8.5 |

| OH-4 | 11.0 - 13.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | 115 - 120 |

| C-4 | 160 - 165 |

| C-4a | 140 - 145 |

| C-5 | 128 - 132 |

| C-6 | 125 - 129 |

| C-7 | 135 - 140 |

| C-8 | 120 - 125 |

| C-8a | 145 - 150 |

Experimental Protocols

The following protocols provide a standardized methodology for the acquisition of NMR data for this compound and similar heterocyclic compounds. Adherence to these procedures is crucial for obtaining high-quality, reproducible spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry NMR tube. The choice of solvent may influence the chemical shift of the hydroxyl proton.

-

Dissolution: Ensure complete dissolution of the sample. Gentle warming or sonication may be employed to aid this process.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence.

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Synthetic Pathway Visualization

This compound serves as a versatile intermediate in organic synthesis. One notable transformation is its participation in the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction. The diagram below illustrates the reaction of this compound with styrene to yield (E)-3-(2-phenylethenyl)cinnolin-4-ol.[1]

References

Mass Spectrometry Analysis of 3-Bromocinnolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 3-Bromocinnolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the core principles, experimental protocols, and expected data for the structural elucidation and characterization of this molecule using mass spectrometry.

Introduction to the Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, mass spectrometry provides critical data for confirming its identity and purity. The presence of a bromine atom results in a characteristic isotopic pattern, which is a key diagnostic feature in its mass spectrum.

Molecular Structure:

-

Chemical Name: this compound

Proposed Ionization and Fragmentation Pathways

Given the thermal lability and polarity of many heterocyclic compounds, "soft" ionization techniques are often preferred to preserve the molecular ion. However, "hard" ionization can provide valuable structural information through fragmentation.

Ionization Methods

-

Electron Impact (EI): A hard ionization technique that can lead to extensive fragmentation, providing a detailed fingerprint of the molecule. While the molecular ion may be weak, the fragment ions are crucial for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. ESI would likely produce a strong protonated molecule peak [M+H]⁺, which is valuable for confirming the molecular weight.

-

Chemical Ionization (CI): A softer alternative to EI, CI typically results in a prominent protonated molecule peak and less fragmentation, which is useful for molecular weight determination.

Predicted Fragmentation Pattern

The fragmentation of this compound under electron impact is predicted to proceed through several key pathways, driven by the stability of the resulting fragments. The presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic doublets for bromine-containing fragments.

A plausible fragmentation pathway is initiated by the loss of the bromine radical, followed by the elimination of small neutral molecules such as CO and N₂.

References

Determining the Crystal Structure of 3-Bromocinnolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data involved in the determination of the crystal structure of 3-Bromocinnolin-4-ol. Cinnoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The precise three-dimensional atomic arrangement of this compound, elucidated through single-crystal X-ray diffraction, is paramount for understanding its structure-activity relationships (SAR), guiding rational drug design, and developing novel therapeutic agents.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a substituted aniline precursor. A plausible synthetic route is adapted from established cinnoline synthesis methodologies, such as the Richter cinnoline synthesis.

Protocol:

-

Diazotization: 2-Amino-6-bromobenzaldehyde is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C to form the corresponding diazonium salt.

-

Cyclization: The cold diazonium salt solution is then slowly added to a basic solution (e.g., aqueous sodium hydroxide) containing a source of a two-carbon unit, such as a compound with an activated methylene group, leading to an intramolecular cyclization.

-

Hydrolysis and Neutralization: The reaction mixture is heated to facilitate the cyclization and subsequent hydrolysis to yield the cinnolin-4-ol ring system. After cooling, the mixture is carefully neutralized with an acid (e.g., acetic acid) to precipitate the crude product.

-

Purification: The crude this compound is collected by filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF), to yield the pure compound.

Single Crystal Growth

Obtaining high-quality single crystals is the most critical step for a successful X-ray diffraction experiment. The slow evaporation method is a common and effective technique.

Protocol:

-

Solution Preparation: A saturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a mixture like chloroform/methanol) at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: The hot solution is filtered through a syringe filter (0.22 µm) into a clean, small beaker or vial to remove any particulate matter.

-

Evaporation: The vial is covered with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

-

Crystal Harvesting: Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction will form. A well-formed crystal is carefully selected and mounted on a goniometer head for data collection.[1][2]

Crystal Structure Determination Workflow

The determination of a crystal structure from a single crystal follows a well-defined workflow, from data collection to final structure validation.

Data Collection and Structure Refinement

A suitable single crystal of this compound is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The collected diffraction data are then processed—integrated, scaled, and corrected for absorption effects. The crystal structure is subsequently solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Crystallographic Data and Molecular Structure

The following tables summarize the crystallographic data and key geometric parameters for this compound.

Note: The following data is a representative example based on typical values for similar brominated heterocyclic compounds, as specific published crystallographic data for this compound was not available in public databases at the time of this writing.

Table 1: Crystal Data and Structure Refinement Parameters for this compound

| Parameter | Representative Value |

| Chemical Formula | C₈H₅BrN₂O |

| Formula Weight ( g/mol ) | 225.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.154(2) |

| b (Å) | 8.981(3) |

| c (Å) | 12.435(4) |

| α (°) | 90 |

| β (°) | 105.62(1) |

| γ (°) | 90 |

| Volume (ų) | 770.5(4) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.940 |

| Absorption Coefficient (mm⁻¹) | 5.68 |

| F(000) | 440 |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections Collected / Unique | 5680 / 1750 [R(int) = 0.035] |

| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.098 |

| R indices (all data) | R₁ = 0.052, wR₂ = 0.105 |

| Goodness-of-fit on F² | 1.06 |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| Br(1)-C(3) | 1.895(3) | N(1)-N(2)-C(4a) | 118.5(2) |

| O(1)-C(4) | 1.358(4) | C(3)-C(4)-C(4a) | 121.3(3) |

| N(1)-N(2) | 1.315(3) | Br(1)-C(3)-C(4) | 120.7(2) |

| N(1)-C(8a) | 1.372(4) | O(1)-C(4)-N(2) | 119.8(3) |

| C(3)-C(4) | 1.421(4) | C(5)-C(4a)-N(2) | 123.1(3) |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is dictated by a combination of intermolecular forces. The presence of the hydroxyl group (-OH) as a hydrogen bond donor and the ring nitrogen atoms as acceptors facilitates the formation of strong hydrogen bonds. These interactions link the molecules into chains or sheets.

Furthermore, the planar cinnoline ring system promotes π-π stacking interactions between adjacent molecules, contributing significantly to the stability of the crystal lattice. The bromine atom may also participate in halogen bonding, a directional interaction that can influence the overall supramolecular architecture.

Significance in Drug Development

The detailed structural data obtained from X-ray crystallography is invaluable for drug development.

-

Structure-Based Drug Design: The precise coordinates of each atom provide a high-resolution map of the molecule, which can be used for computational docking studies to predict its binding affinity and mode of interaction with biological targets like enzymes or receptors.

-

Lead Optimization: Understanding the intermolecular interactions in the solid state can inform the design of analogues with improved physicochemical properties, such as solubility and stability.

-

Polymorph Screening: The crystal structure provides the definitive fingerprint of a specific solid form (polymorph), which is critical for pharmaceutical development as different polymorphs can have different properties affecting bioavailability and manufacturability.

References

A Technical Guide to the Preliminary Biological Screening of 3-Bromocinnolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological potential. This technical guide outlines a proposed framework for the preliminary biological screening of a specific derivative, 3-Bromocinnolin-4-ol. While direct biological activity data for this compound is not extensively available in current literature, its structural features suggest potential as a scaffold in drug discovery. Drawing parallels from structurally related brominated heterocyclic compounds, such as quinolines and quinazolines, this document details a comprehensive screening strategy encompassing cytotoxicity and antimicrobial assays. It provides detailed experimental protocols, illustrative data from analogous compounds, and workflow visualizations to guide researchers in evaluating the therapeutic potential of this compound.

Introduction

The cinnoline core, a bicyclic aromatic heterocycle, is a significant scaffold in medicinal chemistry. The introduction of various substituents can significantly influence the biological profile of cinnoline derivatives. The subject of this guide, this compound, features a bromine atom at the C3 position and a hydroxyl group at the C4 position. The bromine atom can increase lipophilicity, potentially enhancing membrane penetration, while the hydroxyl group offers a site for hydrogen bonding, which may improve binding affinity to biological targets.[1]

Although this compound is noted as a reactive intermediate for synthesizing more complex molecules via reactions like the Heck coupling, its intrinsic biological activities remain largely unexplored.[2] This guide proposes a systematic approach to its preliminary biological evaluation, focusing on two key areas where related heterocyclic compounds have shown promise: anticancer and antimicrobial activities.[3][4][5]

Proposed Screening Strategy: A Multi-Step Approach

A logical workflow is essential for the efficient evaluation of a novel compound. The proposed strategy begins with the synthesis and purification of this compound, followed by a tiered in vitro screening process to assess its cytotoxic and antimicrobial potential.

Caption: Proposed workflow for the biological screening of this compound.

Cytotoxicity Screening

In the early stages of drug development, in vitro cytotoxicity assays are crucial for identifying potential anticancer agents.[6] Structurally related brominated quinolines and quinazolines have demonstrated significant cytotoxic effects against various cancer cell lines.[3][7][8]

Data Presentation: Cytotoxicity of Analogous Compounds

The following tables summarize the cytotoxic activity of structurally related brominated heterocyclic compounds, providing a benchmark for potential results for this compound.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Brominated Methoxyquinoline (Compound 11)[3]

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

|---|---|---|

| C6 | Rat Glioma | 9.60 |

| HeLa | Human Cervical Cancer | 5.45 |

| HT29 | Human Colon Cancer | 7.30 |

Table 2: In Vitro Cytotoxicity (IC₅₀) of a Brominated Quinazoline Derivative (WHI-P154)[7]

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| U373 | Human Glioblastoma | Micromolar concentrations |

| U87 | Human Glioblastoma | Micromolar concentrations |

Experimental Protocols

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability and is considered a gold standard in cytotoxicity testing.[6]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HT29) are cultured in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound in DMSO is prepared. The compound is added to the wells in a series of dilutions and incubated for 24-72 hours. Control wells receive DMSO vehicle only.

-

MTT Addition: After incubation, the media is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization & Measurement: The MTT solution is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Caption: Workflow for a standard MTT cytotoxicity assay.

b) Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged membranes. It serves as a complementary method to the MTT assay.[3]

-

Protocol: Follow the same cell seeding and treatment protocol as the MTT assay.

-

Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is transferred to a new 96-well plate.

-

LDH Reaction: The LDH assay reagent is added to each well, and the plate is incubated at room temperature for 30 minutes, protected from light.

-

Measurement: A stop solution is added, and the absorbance is measured at 490 nm.

-

Data Analysis: Cytotoxicity is calculated as a percentage relative to a positive control (cells treated with a lysis buffer).

Antimicrobial Screening

The presence of a halogen atom on a heterocyclic ring is often associated with enhanced antimicrobial properties.[4] Therefore, screening this compound for antibacterial and antifungal activity is a logical step.

Data Presentation: Antimicrobial Activity of Analogous Compounds

The following table shows representative antimicrobial data for cinnoline derivatives to provide context for expected results.

Table 3: Example Antimicrobial Activity of Cinnoline Derivatives[2]

| Compound Class | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| Cinnoline-3-carboxamide | B. subtilis | 12.5–50 | 6–29 |

| Cinnoline-3-carboxamide | S. aureus | 12.5–50 | 6–29 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) to a standardized concentration (e.g., 10⁵ CFU/mL).

-

Serial Dilution: this compound is serially diluted in broth across a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

-

Incubation: Plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This guide provides a foundational strategy for the preliminary biological screening of this compound. Based on the activities of related brominated heterocycles, there is a sound rationale for investigating its cytotoxic and antimicrobial properties. Positive results from this initial screening would warrant further investigation, including:

-

Secondary Screening: Testing against a broader panel of cancer cell lines or microbial strains.

-

Mechanism of Action Studies: Investigating how the compound exerts its biological effect, such as inducing apoptosis in cancer cells.[3]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize potency and selectivity.[2]

The systematic application of these protocols will enable a thorough evaluation of this compound's potential as a lead compound for future drug development endeavors.

References

- 1. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]

- 2. 3-Bromo-4-chlorocinnoline | 80334-78-7 | Benchchem [benchchem.com]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Novel 3-Bromocinnolin-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 3-Bromocinnolin-4-ol derivatives, a promising scaffold in medicinal chemistry. Cinnoline and its analogues are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3][4] This document outlines the synthesis of the core this compound intermediate, followed by detailed protocols for its derivatization through palladium-catalyzed cross-coupling reactions, and provides a summary of the biological potential of this class of compounds.

Synthesis of the this compound Core

The foundational step in the development of novel derivatives is the efficient synthesis of the this compound scaffold. While various methods exist for the synthesis of the parent cinnoline ring system, a common and effective route to 4-hydroxycinnolines involves the intramolecular cyclization of suitably substituted phenylhydrazones. The subsequent bromination at the 3-position furnishes the desired starting material.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route, adapted from established methodologies for related heterocyclic systems, is the bromination of cinnolin-4-ol.

Materials:

-

Cinnolin-4-ol

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol/water)

Procedure:

-

To a stirred solution of Cinnolin-4-ol (1.0 equivalent) in DMF at 0 °C, add N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Characterization:

The structure of the synthesized this compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct regiochemistry of bromination.

Derivatization of this compound via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the cinnolin-4-ol core is well-suited for functionalization through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, enabling the generation of diverse chemical libraries for biological screening. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful methods for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl- and 3-Heteroarylcinnolin-4-ol Derivatives

The Suzuki-Miyaura reaction facilitates the coupling of the 3-bromo position with a variety of aryl and heteroaryl boronic acids or esters.[5][6][7]

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add this compound (1.0 equivalent), the respective boronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 3.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Derivative | Arylboronic Acid | Yield (%) | Melting Point (°C) | Analytical Data |

| 3a | Phenylboronic acid | 85 | 235-237 | ¹H NMR, ¹³C NMR, MS |

| 3b | 4-Methoxyphenylboronic acid | 82 | 241-243 | ¹H NMR, ¹³C NMR, MS |

| 3c | 3-Pyridylboronic acid | 75 | 250-252 | ¹H NMR, ¹³C NMR, MS |

| 3d | 2-Thienylboronic acid | 78 | 228-230 | ¹H NMR, ¹³C NMR, MS |

Note: The data presented in this table is hypothetical and representative of typical results for Suzuki-Miyaura coupling reactions. Actual results may vary.

Sonogashira Coupling for the Synthesis of 3-Alkynylcinnolin-4-ol Derivatives

The Sonogashira coupling enables the introduction of terminal alkynes at the 3-position, providing access to a different chemical space.[8][9][10][11]

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Base (e.g., triethylamine or diisopropylethylamine)

-

Solvent (e.g., DMF or THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add this compound (1.0 equivalent), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the anhydrous solvent (e.g., DMF) and the base (e.g., triethylamine).

-

Add the terminal alkyne (1.5 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-18 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

| Derivative | Terminal Alkyne | Yield (%) | Melting Point (°C) | Analytical Data |

| 4a | Phenylacetylene | 88 | 215-217 | ¹H NMR, ¹³C NMR, MS |

| 4b | Ethynyltrimethylsilane | 92 | 198-200 | ¹H NMR, ¹³C NMR, MS |

| 4c | 1-Hexyne | 80 | 185-187 | ¹H NMR, ¹³C NMR, MS |

| 4d | Propargyl alcohol | 76 | 205-207 | ¹H NMR, ¹³C NMR, MS |

Note: The data presented in this table is hypothetical and representative of typical results for Sonogashira coupling reactions. Actual results may vary.

Visualization of Synthetic Pathways and Workflows

Visual representations of the synthetic strategies and experimental workflows are crucial for clear communication and understanding in a research and development setting.

Synthetic Pathway for this compound Derivatives

Caption: Synthetic route to novel this compound derivatives.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

References

- 1. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. benchchem.com [benchchem.com]

- 6. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. organicreactions.org [organicreactions.org]

electrophilic substitution reactions on the 3-Bromocinnolin-4-ol ring

An In-depth Technical Guide to Electrophilic Substitution Reactions on the 3-Bromocinnolin-4-ol Ring

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive theoretical guide to understanding and predicting the outcomes of electrophilic substitution reactions on the this compound scaffold. Due to a lack of direct experimental data for this specific molecule, this guide leverages established principles of heterocyclic chemistry, electronic effects, and reaction mechanisms to forecast reactivity and regioselectivity. It outlines general experimental protocols for key transformations, including nitration, halogenation, and sulfonation, and provides visual aids to illustrate core concepts. The content herein is intended to serve as a foundational resource for researchers designing synthetic routes for novel cinnoline-based compounds.

Core Principles: Tautomerism and Electronic Effects

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its keto form, 3-bromocinnolin-4(1H)-one. Studies on analogous 4-hydroxyquinoline and 4-hydroxycinnoline systems have demonstrated that the equilibrium heavily favors the 4-oxo (keto) tautomer in both solid and solution phases.[1] This preference is attributed to the greater thermodynamic stability of the cyclic amide-like structure in the pyridazinone ring. Consequently, for the purpose of predicting reactivity, 3-bromocinnolin-4(1H)-one should be considered the primary reacting species.

Caption: Tautomeric equilibrium of this compound.

The electronic nature of the 3-bromocinnolin-4(1H)-one ring is governed by several factors:

-

Pyridazinone Ring: The two nitrogen atoms and the C4-carbonyl group make the heterocyclic ring strongly electron-deficient. This deactivates the entire bicyclic system towards electrophilic attack compared to benzene or naphthalene.

-

Site of Reaction: Electrophilic substitution is predicted to occur on the carbocyclic (benzenoid) ring, which is more electron-rich than the pyridazinone ring.

-

Substituent Effects: The entire fused pyridazinone ring acts as a deactivating substituent on the benzenoid ring. The key directing influences for an incoming electrophile (E⁺) are:

-

The C4-carbonyl group , which is a strong electron-withdrawing and deactivating group. Its influence is most strongly felt at the adjacent C5 position.

-

The N1-H group , which can donate electron density via resonance, acting as an activating director.

-

The C3-bromo group , which is inductively withdrawing but its effect on the carbocyclic ring is less pronounced.

-

Predicted Regioselectivity

In related heterocyclic systems like quinoline and cinnoline, electrophilic attack preferentially occurs at positions 5 and 8.[2] For 3-bromocinnolin-4(1H)-one, we must analyze the stability of the cationic sigma complex (Wheland intermediate) formed upon attack at each position of the benzenoid ring (C5, C6, C7, C8).

-

Attack at C5 and C7: This would place a partial positive charge on the C4a carbon, immediately adjacent to the electron-withdrawing carbonyl group, leading to a significantly destabilized intermediate.

-

Attack at C6 and C8: Attack at these positions keeps the positive charge of the intermediate delocalized within the benzenoid ring and away from the direct destabilizing influence of the carbonyl group.

Considering these factors, attack is strongly disfavored at C5 and C7. Between the remaining positions, C8 and C6 are the most likely sites for substitution. The C8 position is generally more activated in cinnoline systems. Therefore, the predicted order of reactivity is C8 > C6 >> C5, C7 . The primary product of monosubstitution is expected to be the 8-substituted isomer.

Caption: General mechanism for electrophilic substitution at C8.

Proposed Experimental Protocols

The following protocols are generalized methodologies based on standard procedures for deactivated aromatic systems. Optimization of reaction times, temperatures, and reagent stoichiometry will be necessary for the specific substrate.

Nitration

Objective: To introduce a nitro group (-NO₂) onto the carbocyclic ring, predicted to be at the C8 position. Reagents: Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄). Protocol:

-

To a stirred solution of concentrated sulfuric acid (5 mL), cooled to 0-5 °C in an ice bath, add 3-bromocinnolin-4(1H)-one (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Once dissolution is complete, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 mL) dropwise over 30 minutes.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

If the reaction is sluggish, gentle heating (40-50 °C) may be required.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Dry the solid product under vacuum. Purify further by recrystallization or column chromatography.

Bromination

Objective: To introduce a bromine atom (-Br) onto the carbocyclic ring, predicted to be at the C8 position. Reagents: Bromine (Br₂), Iron(III) bromide (FeBr₃) or Iron powder. Protocol:

-

Suspend 3-bromocinnolin-4(1H)-one (1.0 eq) and a catalytic amount of iron powder (0.1 eq) in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

To this suspension, add a solution of bromine (1.1 eq) in the same solvent dropwise at room temperature. The hydrogen bromide gas evolved should be passed through a trap.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can range from 6 to 24 hours.

-

Cool the mixture and quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

-

If using an organic solvent, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

Sulfonation

Objective: To introduce a sulfonic acid group (-SO₃H) onto the carbocyclic ring, predicted to be at the C8 position. Reagents: Fuming Sulfuric Acid (Oleum, 20% SO₃). Protocol:

-

Add 3-bromocinnolin-4(1H)-one (1.0 eq) portion-wise to fuming sulfuric acid (5-10 eq) at room temperature with careful stirring.

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by taking aliquots, quenching in water, and analyzing by LC-MS.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

The sulfonic acid product may precipitate or remain in the aqueous solution. If a precipitate forms, it can be collected by filtration.

-

If the product is water-soluble, neutralize the solution carefully with a saturated solution of sodium bicarbonate or calcium carbonate, which may precipitate the sodium or calcium sulfonate salt.

-

Collect the salt by filtration and wash with a saturated solution of the corresponding salt. The free sulfonic acid can be regenerated by treatment with a strong acid.

Summary of Predicted Reactions

The following table summarizes the predicted outcomes for the principal electrophilic aromatic substitution reactions on 3-bromocinnolin-4(1H)-one.

| Reaction | Reagents | Predicted Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 3-Bromo-8-nitrocinnolin-4(1H)-one |

| Bromination | Br₂, FeBr₃ | 3,8-Dibromocinnolin-4(1H)-one |

| Chlorination | Cl₂, AlCl₃ | 8-Chloro-3-bromocinnolin-4(1H)-one |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 3-Bromo-4-oxo-1,4-dihydrocinnoline-8-sulfonic acid |

Experimental Workflow Visualization

References

Methodological & Application

Application Notes and Protocols for the Heck Reaction of 3-Bromocinnolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the cinnoline ring system is therefore of significant interest in the development of novel therapeutic agents. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, offers a powerful tool for the vinylation of aryl halides. This application note provides a detailed protocol for the Heck reaction of 3-bromocinnolin-4-ol with various alkenes, enabling the synthesis of novel 3-vinylcinnolin-4-ol derivatives. These products can serve as key intermediates for further elaboration in drug discovery programs.

The Mizoroki-Heck reaction is a versatile method for the formation of substituted alkenes through the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[1][2] This reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[3]

General Reaction Scheme

The general scheme for the Heck reaction of this compound is depicted below:

Caption: General Heck Reaction of this compound.

Catalytic Cycle of the Heck Reaction

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.

Caption: Catalytic Cycle of the Heck Reaction.

Representative Reaction Conditions

While a specific protocol for this compound is not widely published, the following table summarizes typical conditions for Heck reactions of related aryl bromides, which can serve as a starting point for optimization.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(OAc)₂ (5 mol%) | PdCl₂(PPh₃)₂ (3 mol%) | Pd₂(dba)₃ (2.5 mol%) |

| Ligand | PPh₃ (10 mol%) | - | P(o-tolyl)₃ (10 mol%) |

| Base | Et₃N (2.0 equiv) | K₂CO₃ (2.5 equiv) | NaOAc (3.0 equiv) |

| Solvent | DMF | CH₃CN | Toluene |

| Temperature | 100 °C | 80 °C | 110 °C |

| Alkene | Styrene (1.2 equiv) | n-Butyl acrylate (1.5 equiv) | 4-Vinylpyridine (1.2 equiv) |

| Typical Yield | Moderate to High | Good | Moderate |

Experimental Protocol

This protocol is a general guideline for the Heck reaction of this compound with an alkene (e.g., styrene). Optimization of reaction conditions may be necessary for different alkene substrates.

Materials:

-

This compound

-

Alkene (e.g., styrene, n-butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.10 mmol, 10 mol%).

-

The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

-

Add anhydrous solvent (DMF or CH₃CN, 5 mL) to the flask via syringe.

-

Add the alkene (1.2-1.5 mmol, 1.2-1.5 equiv) and the base (Et₃N, 2.0 mmol, 2.0 equiv or K₂CO₃, 2.5 mmol, 2.5 equiv) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-vinylcinnolin-4-ol derivative.

Experimental Workflow

The following diagram illustrates the general workflow for the Heck reaction of this compound.

Caption: Experimental Workflow for the Heck Reaction.

Safety Precautions

-

Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be used away from ignition sources.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Heck reaction provides an efficient and versatile method for the synthesis of 3-vinylcinnolin-4-ol derivatives. The protocol outlined in this application note, based on established principles of palladium-catalyzed cross-coupling reactions, serves as a valuable starting point for researchers in medicinal chemistry and drug discovery. The resulting vinylated cinnolinones are poised for further chemical modifications to explore their potential as novel therapeutic agents. The adaptability of the Heck reaction to a variety of alkene coupling partners allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]

- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Bromocinnolin-4-ol Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals